molecular formula C28H50O4Pt.C6H14N2 B1139251 MIRIPLATIN CAS No. 104276-92-8

MIRIPLATIN

Cat. No.: B1139251
CAS No.: 104276-92-8
M. Wt: 759.97
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Mechanism of Action

Miriplatin is a lipophilic platinum complex used in the treatment of hepatocellular carcinoma (HCC) and is administered via intra-hepatic arterial injection .

Target of Action

This compound primarily targets the mitochondria of cancer cells . This unique target contributes to its distinct mechanism of action compared to other platinum-based chemotherapeutic agents .

Mode of Action

This compound intercalates into the DNA of cancer cells, forming platinum-DNA adducts . These adducts disrupt the replication and transcription processes, leading to apoptosis or programmed cell death of the malignant cells . In addition, this compound enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of POLG and TFAM .

Biochemical Pathways

The degradation of POLG and TFAM initiated by this compound blocks mitochondrial DNA (mtDNA) replication . This blockage induces mitophagy via the PINK1-Parkin axis . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded, which is crucial for maintaining cellular homeostasis.

Pharmacokinetics

This compound is selectively delivered to the liver, and its platinum and radioactive components are gradually released into systemic circulation and excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to a reduction in renal clearance .

Result of Action

The result of this compound’s action is the suppression of cancer cell proliferation. This is achieved through the induction of apoptosis in cancer cells and the blocking of mtDNA replication, which leads to the induction of mitophagy .

Action Environment

The action of this compound can be influenced by the level of caveolin-1 (Cav-1) in the cancer cells. Cav-1 determines the entry rate and switch of entry pathways of this compound, indicating a novel role of Cav-1 in nanoparticle entry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Miriplatin is synthesized by reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine] platinum (II) with silver nitrate to form a platinum-nitrate complex. This complex is then reacted with myristic acid to produce this compound . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the stability of the platinum complex.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors under stringent quality control measures. The process involves the same synthetic route but is optimized for higher yields and purity. The final product is formulated as a suspension with lipiodol for use in transcatheter arterial chemoembolization .

Chemical Reactions Analysis

Types of Reactions

Miriplatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Miriplatin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: Another platinum-based anticancer drug used in various cancers.

    Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.

    Oxaliplatin: Used primarily in colorectal cancer treatment.

Uniqueness of Miriplatin

This compound is unique due to its lipophilic nature, which allows for prolonged retention in liver tumors when administered via transcatheter arterial chemoembolization. This property enhances its therapeutic efficacy and reduces systemic side effects compared to other platinum-based drugs .

Properties

CAS No.

104276-92-8

Molecular Formula

C28H50O4Pt.C6H14N2

Molecular Weight

759.97

Synonyms

MIRIPLATIN

Origin of Product

United States
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Q & A

Q1: How does Miriplatin exert its antitumor activity?

A1: this compound, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] this compound exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []

Q3: What is the impact of this compound's lipophilic nature on its administration and distribution?

A3: The lipophilic nature of this compound allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]

Q4: What are the spectroscopic data available for this compound?

A4: Studies have utilized various analytical techniques to characterize this compound, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]

Q5: Are there specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A6: Research on this compound formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []

Q6: What is known about the pharmacokinetics of this compound?

A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified this compound and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while this compound itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q7: What are the known mechanisms of resistance to this compound?

A9: In a rat hepatoma cell line, acquired resistance to this compound was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []

Q8: What strategies are being explored to improve the targeted delivery of this compound?

A11: Research focuses on enhancing this compound's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]

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